5-シアノ-2-メチルピリジン

概要

説明

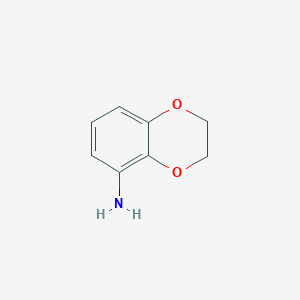

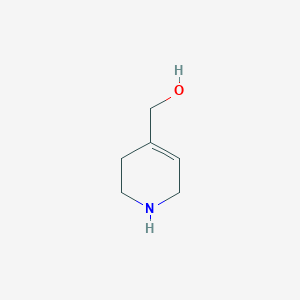

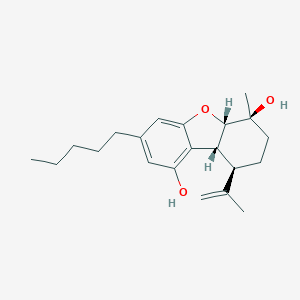

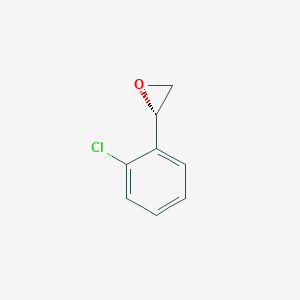

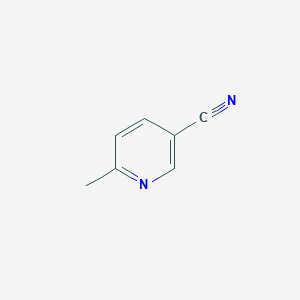

5-Cyano-2-picoline, also known by its CAS Registry Number 3222-48-8, is a chemical compound with the molecular formula C7H6N2 . Its molecular weight is 118.1359 .

Molecular Structure Analysis

The molecular structure of 5-Cyano-2-picoline can be represented by the IUPAC Standard InChI: InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3 . This structure is also available as a 2D Mol file or as a computed 3D SD file .科学的研究の応用

化学的性質

“5-シアノ-2-メチルピリジン”は、白色から薄いクリーム色、クリーム色から黄色、褐色への結晶性粉末です . その分子式はC7H6N2です . この化合物は、6-メチルピリジン-3-カルボニトリルとしても知られています .

ニコチン酸の製造

“5-シアノ-2-メチルピリジン”の重要な用途の1つは、ニコチン酸の製造です . ニコチン酸は、ビタミンPPに含まれる天然のピリジンカルボン酸で、ヒトや動物にとって必須栄養素であり、抗ペラグラ剤として使用されています . 工業的には、ニコチン酸は主に、5-エチル-2-メチルピリジンを硝酸で酸化することで製造されます .

飼料添加剤

“5-シアノ-2-メチルピリジン”から製造できるニコチン酸は、飼料添加剤として使用されます . 特に家畜など、ストレスで腸内細菌叢が乱れている動物にとって必須栄養素であり、その欠乏は健康問題を引き起こし、動物の繁殖や成長を阻害します .

食品添加物と医薬品としての用途

ニコチン酸は、食品添加物としても、医薬品としても使用されます . これは、疲労の軽減、健康な皮膚の維持、代謝の効率化、精神衛生の維持に役立ちます

Safety and Hazards

5-Cyano-2-picoline is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), eye irritation (Category 2), and specific target organ toxicity (single exposure, Category 3, Target Organs - Respiratory system) . It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation .

作用機序

Target of Action

5-Cyano-2-methylpyridine, also known as 6-Methylnicotinonitrile or 5-Cyano-2-picoline, primarily targets enzymes involved in metabolic pathways. Notably, it has been used in the synthesis of inhibitors for inosine 5’-monophosphate dehydrogenase (IMPDH) and procollagen C-proteinase . IMPDH is crucial for the synthesis of guanine nucleotides, which are essential for DNA and RNA synthesis, while procollagen C-proteinase is involved in collagen maturation.

特性

IUPAC Name |

6-methylpyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N2/c1-6-2-3-7(4-8)5-9-6/h2-3,5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLOYQAQGYUPCM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60300134 | |

| Record name | 5-Cyano-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

3222-48-8 | |

| Record name | 3222-48-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=135042 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Cyano-2-picoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60300134 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methylpyridine-3-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 6-Methylnicotinonitrile?

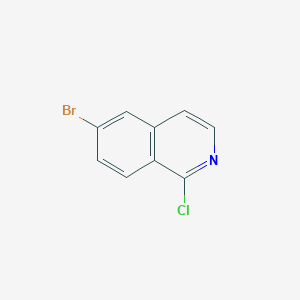

A1: 6-Methylnicotinonitrile can be synthesized through several routes. One common approach involves the reaction of malononitrile with 4-methylpentan-2-one and an aryl carboxaldehyde in the presence of ammonium acetate []. Another method utilizes ylidenemalononitrile enamines, which undergo cyclization reactions with various reagents to afford substituted nicotinonitriles, including 6-Methylnicotinonitrile derivatives [].

Q2: What are the key structural features of 6-Methylnicotinonitrile?

A2: 6-Methylnicotinonitrile is a pyridine derivative with a methyl group at the 6th position and a nitrile group at the 5th position.

Q3: What types of biologically active compounds can be synthesized using 6-Methylnicotinonitrile as a starting material?

A3: 6-Methylnicotinonitrile serves as a valuable precursor for a diverse range of compounds, including:

- Pyridopyrimidines: These compounds are synthesized by reacting 2-arylamino-6-methylnicotinonitriles with acetic anhydride or benzoyl chloride followed by treatment with hydrogen chloride []. They have shown potential biological activities.

- Substituted Nicotinamides: These derivatives, synthesized through various modifications of the 6-Methylnicotinonitrile core [], exhibit a wide range of pharmacological activities.

- Thiosemicarbazones: Derivatives incorporating the 6-methylnicotinonitrile moiety have been explored for their anticancer activity, specifically as inhibitors of ribonucleotide reductase [].

Q4: Have any structure-activity relationship (SAR) studies been conducted on derivatives of 6-Methylnicotinonitrile?

A4: Yes, SAR studies have been conducted, particularly with thiosemicarbazone derivatives of 6-methylnicotinonitrile. Research suggests that the presence of small alkylamino substituents, like methylamino, ethylamino, and allylamino, at the 5-position of the pyridine ring significantly enhances the inhibitory activity against ribonucleotide reductase and improves antitumor activity in mice [].

Q5: Are there any reported applications of 6-Methylnicotinonitrile derivatives in medicinal chemistry?

A5: While the provided abstracts do not discuss specific drug candidates, the research highlights the potential of 6-Methylnicotinonitrile derivatives in medicinal chemistry:

- Anticancer Agents: The potent inhibition of ribonucleotide reductase by certain 6-Methylnicotinonitrile thiosemicarbazones suggests their potential as anticancer agents [].

- Anti-breast Cancer Agents: Research indicates the development of novel 3-pyridinecarbonitriles, structurally related to 6-Methylnicotinonitrile, incorporating sulfonamide moieties, as potential anti-breast cancer agents [, ].

Q6: What are the limitations of using 6-Methylnicotinonitrile in organic synthesis?

A6: While 6-Methylnicotinonitrile offers versatility, some limitations exist:

- Yield Variability: The yields of reactions involving 6-Methylnicotinonitrile and its derivatives can be inconsistent and substrate-dependent, ranging from trace amounts to good yields [].

- Limited Scope: The scope of some reactions, such as those using ylidenemalononitrile enamines, might be limited to specific substrates and reaction conditions [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(4-Chlorophenyl)-2,1-benzisoxazol-5-yl]pyrimidin-2-amine](/img/structure/B57639.png)